The presence of the pyridyl groups and the central manganese(III) ion endow MnTMPyPCl with the potential to act as a sensor for specific metal ions. Studies have shown that the closely related compound, meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride (TMPyPCl), can selectively bind to mercury(II), lead(II), cadmium(II), and copper(II) ions in aqueous solutions. MnTMPyPCl, with its additional chloride group, might exhibit similar properties and could be explored for its ability to detect these metal ions or others with similar characteristics.
meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()
Porphyrins, including MnTMPyPCl, are known for their light-absorbing properties. This characteristic makes them suitable candidates for photocatalysis, a process where light triggers chemical reactions. MnTMPyPCl could potentially be investigated for its ability to degrade pollutants or organic compounds when exposed to light. For instance, research suggests that TMPyPCl can act as a photosensitizer for the degradation of polyaromatic hydrocarbons.
meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()
Porphyrins can transfer energy between their molecules and other materials. MnTMPyPCl's structure could be interesting for studying energy transfer processes. Research has been conducted on the energy transfer between TMPyPCl and clay nanosheets, providing insights into potential applications in areas like solar energy conversion.
meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride - Frontier Specialty Chemicals ()
Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride is a synthetic porphyrin compound characterized by its complex structure and significant chemical properties. It has the molecular formula and a molecular weight of approximately 909.013 g/mol. This compound features a manganese ion coordinated within a porphyrin ring, which is further substituted with four N-methyl-4-pyridyl groups. The pentachloride indicates the presence of five chlorine atoms associated with the manganese center, enhancing its solubility and reactivity in various chemical environments.
The specific mechanism of action of Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride depends on the intended application. However, its potential role lies in its ability to activate small molecules like oxygen for oxidation reactions, similar to some natural enzymes []. The variable oxidation states of Mn (between II and III) and the electron-withdrawing nature of the chloride ligands might contribute to its catalytic activity [].
Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride exhibits notable biological activities:
The synthesis of manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride typically involves several steps:
These methods ensure high yield and purity of the final product.
Interaction studies involving manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride focus on its behavior in biological systems and its interaction with other molecules:
Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride shares similarities with several other porphyrin-based compounds. Here are some comparable compounds:
Compound Name | Metal Center | Molecular Formula | Unique Features |
---|---|---|---|
Iron(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride | Iron | C44H36Cl5FeN8 | Stronger oxidizing agent than manganese counterpart |
Cobalt(II) meso-Tetra(N-methyl-4-pyridyl) porphine | Cobalt | C44H36Cl5CoN8 | Exhibits different redox properties |
Zinc meso-Tetra(N-methyl-4-pyridyl) porphine | Zinc | C44H36Cl5ZnN8 | Non-redox active; primarily used in photodynamic therapy |
Manganese(III) meso-Tetra(N-methyl-4-pyridyl) porphine pentachloride is unique due to its specific electrochemical properties and ability to act as both a catalyst and a sensor. Its interactions with reactive oxygen species set it apart from other metal-based porphyrins, making it particularly valuable in biomedical research and sensor technology.
The synthesis of Manganese(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride follows established methodologies for porphyrin ligand construction followed by metal insertion [1]. The traditional synthetic approach involves two distinct phases: the initial formation of the tetrapyrrolic macrocycle and subsequent metallation with manganese [2].
The assembly of the porphyrin ligand framework traditionally employs the Adler-Longo methodology, which involves the direct condensation of pyrrole units with 4-pyridinecarboxaldehyde derivatives under acidic conditions [3]. This one-step process utilizes propionic acid as both solvent and catalyst at elevated temperatures around 141°C under aerobic conditions [3]. The reaction proceeds through the formation of intermediate tetrapyrromethane species, which subsequently undergo cyclization and oxidative aromatization to yield the desired porphyrin macrocycle [4].
An alternative approach utilizes the Lindsey two-step methodology, which provides superior control over the reaction conditions and typically achieves higher yields ranging from 10-60% [3]. This method involves the initial acid-catalyzed condensation of pyrrole and aldehyde components at very low concentrations (approximately 10 millimolar) in chloroform-methanol mixtures, followed by oxidation using 2,3-dichloro-5,6-dicyanobenzoquinone or similar oxidizing agents [5]. The formation of the tetrapyrrolic ring system proceeds through the polymerization of four porphobilinogen-like intermediates into a linear tetrapyrrole, followed by cyclization to form uroporphyrinogen III precursors [4].
The biosynthetic pathway provides insight into the natural assembly mechanism, where porphobilinogen synthase catalyzes the condensation of two 5-aminolevulinic acid molecules to form porphobilinogen, which then undergoes deamination and polymerization [6]. Four molecules of porphobilinogen are polymerized into hydroxymethylbilane through the action of hydroxymethylbilane synthase, followed by cyclization catalyzed by uroporphyrinogen III synthase [6].
The insertion of manganese into the porphyrin macrocycle can be accomplished through two primary methodologies [7]. Method A involves treatment of the free base porphyrin with manganese(II) chloride and 2,6-lutidine in chloroform-methanol mixtures under mild heating at 50°C [7]. This approach typically yields 70-90% of the desired manganese(III) complex and provides good selectivity while maintaining mild reaction conditions [7].
Method B employs manganese(II) chloride in refluxing dimethylformamide, which offers higher yields of 80-95% but requires elevated temperatures [7]. The metallation process involves the displacement of the two inner hydrogen atoms of the porphyrin macrocycle by the manganese ion, followed by oxidation to the manganese(III) state [7]. The coordination sphere of the resulting complex is completed by axial ligands, typically water molecules or chloride ions [8].
The metallation reaction proceeds through the formation of a manganese(II) porphyrin intermediate, which is subsequently oxidized to the manganese(III) state through exposure to atmospheric oxygen or chemical oxidizing agents [8]. The oxidation state of the manganese center can be confirmed through electron paramagnetic resonance spectroscopy and magnetic susceptibility measurements [9].
Synthesis Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Direct Condensation (Adler-Longo) | Propionic acid, 141°C, aerobic | 10-30 | Simple one-step procedure | Low yields, tar formation |
Two-Step Lindsey Method | Chloroform/Methanol, 10 millimolar concentration | 10-60 | Higher yields, better control | Large solvent volumes, expensive oxidizers |
Manganese Insertion Method A | Manganese chloride, 2,6-lutidine, Chloroform/Methanol, 50°C | 70-90 | Mild conditions, good selectivity | Requires anhydrous conditions |
Manganese Insertion Method B | Manganese chloride, Dimethylformamide, reflux | 80-95 | High yields, robust method | High temperature required |
Water-Methanol Precipitation | Water-Methanol (2:1), Hydrochloric acid, room temperature | 15-25 | Green chemistry approach | Moderate yields only |
Recent developments in porphyrin synthesis have introduced innovative catalytic methodologies that offer improved efficiency and environmental sustainability [9]. These novel approaches represent significant advances over traditional synthetic routes and provide new opportunities for large-scale manufacturing.
A groundbreaking methodology involves manganese-induced cyclization followed by oxidation using iodosobenzene and molecular oxygen [9]. This two-step process begins with the condensation of pyrroles or dipyrromethanes with aldehydes in water-methanol mixtures under acidic conditions [9]. The second step involves manganese-induced cyclization through the formation of putative trans-manganese(IV)-dihydroxide intermediates [9].
Detailed investigation of this manganese-induced cyclization reaction has revealed the formation of manganese-porphyrinogen complexes as key intermediates [9]. Analytical and spectroscopic techniques combined with density functional theory calculations have identified these intermediates as trans-manganese(IV)-dihydroxide complexes [9]. Electron paramagnetic resonance and magnetic susceptibility measurements have been crucial for assigning the oxidation state of the manganese complexes in their native state [9].
The mechanism involves the initial formation of a linear tetrapyrrole precursor, which then coordinates to manganese(IV) through the formation of dihydroxide bridges [9]. This coordination facilitates the cyclization process by organizing the tetrapyrrolic chain into the appropriate conformation for macrocycle formation [9]. The subsequent oxidation step using iodosobenzene or molecular oxygen completes the aromatization process to yield the fully conjugated porphyrin system [9].
Mechanochemical synthesis represents a solvent-free approach to porphyrin formation that addresses environmental concerns associated with traditional methodologies [10]. This technique involves the grinding of benzaldehyde and pyrrole in the presence of an acid catalyst to produce solid intermediates, which can then be oxidized to form the desired porphyrin [10].
The mechanochemical approach proceeds through a two-step process where the initial grinding step produces reduced porphyrin precursors, followed by oxidation either in solution or through additional mechanochemical treatment [10]. This methodology has been successfully applied to the synthesis of various meso-tetrasubstituted porphyrins with yields comparable to traditional methods [10].
The oxidation step can be accomplished using various oxidizing agents including potassium peroxymonosulfate, sodium ethoxide, or molecular iodine [10]. The choice of oxidizing agent significantly influences the reaction outcome, with some agents requiring specific grinding conditions and reaction times [10].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for porphyrin functionalization and synthesis [11]. These methodologies enable the construction of carbon-carbon bonds at the meso-positions of porphyrin rings through catalytic processes [11]. The Suzuki-Miyaura cross-coupling reaction has been particularly successful for introducing aryl groups at porphyrin periphery positions [11].
The catalytic C-H arylation approach provides regioselective functionalization at beta-positions of porphyrin rings [11]. This methodology utilizes palladium acetate and phosphine ligands under pivalic acid catalysis to achieve perfect regioselectivity [11]. The reaction proceeds through a concerted-metalation/deprotonation mechanism, where substituted beta-protons are the most accessible among peripheral protons [11].
Photoinduced oxidation represents an environmentally friendly approach to porphyrin synthesis and functionalization [12]. This methodology utilizes light-driven electron transfer processes to achieve oxidation of manganese porphyrin complexes [12]. The photoinduced oxidation of tetra(N-methyl-4-pyridyl)porphyrinmanganese(III) has been demonstrated in homogeneous solution using three-component systems [12].
The photochemical approach employs tris-(2,2'-bipyridine)ruthenium(II) as a photosensitizer and chloropentaamminecobalt(III) as an electron acceptor [12]. The photooxidized manganese porphyrin exhibits instability in aqueous solution, reverting to the starting manganese(III) porphyrin [12]. This reversible oxidation-reduction cycle can be repeated multiple times, providing a sustainable approach to porphyrin oxidation [12].
Catalytic Method | Key Innovation | Reaction Time | Temperature (°C) | Scalability | Environmental Impact |
---|---|---|---|---|---|
Manganese-Induced Cyclization | Manganese(IV)-dihydroxide intermediate | 2-4 hours | 60-80 | Good (gram scale) | Moderate |
Mechanochemical Synthesis | Solvent-free grinding | 20-45 minutes | Room temperature | Moderate | Low (green) |
Palladium-Catalyzed Cross-Coupling | C-H activation/functionalization | 4-24 hours | 80-120 | Excellent | Moderate |
Photoinduced Oxidation | Light-driven electron transfer | 30-60 minutes | Room temperature | Limited | Low |
Microwave-Assisted Synthesis | Rapid heating/cooling cycles | 10-30 minutes | 120-180 | Good | Moderate |
The industrial-scale production of Manganese(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride faces significant challenges related to both scalability and purity control [3]. These challenges stem from the inherent complexity of porphyrin synthesis and the specific requirements for maintaining product quality at larger scales.
One of the primary obstacles to industrial-scale porphyrin synthesis is the requirement for large volumes of organic solvents, particularly chlorinated compounds [3]. The traditional Lindsey methodology necessitates maintaining very low concentrations (approximately 10 millimolar) of reactants, which translates to enormous solvent volumes for commercial production [5]. This requirement not only increases production costs but also raises significant environmental concerns regarding solvent disposal and recycling [3].
The cost of oxidizing agents presents another significant challenge for scalable synthesis [5]. Expensive oxidizers such as 2,3-dichloro-5,6-dicyanobenzoquinone and chloranil represent a substantial portion of the material costs in traditional synthetic routes [5]. Alternative oxidation methods, including air oxidation and electrochemical approaches, have been explored to address this limitation [5].
The development of green chemistry approaches has led to the investigation of water-methanol mixtures as alternative reaction media [3]. These systems can achieve reasonable yields while significantly reducing the environmental impact of the synthesis [3]. However, the yields obtained through these green approaches are typically lower than those achieved with traditional methods, presenting a trade-off between environmental sustainability and production efficiency [5].
The purification of porphyrin products presents unique challenges due to the formation of complex mixtures containing various oligomeric species and isomers [3]. Traditional column chromatography methods become impractical at industrial scales due to the large quantities of silica gel required and the time-consuming nature of the separation process [5].
Crystallization techniques offer a more scalable approach to porphyrin purification, but they require careful optimization of solvent systems and crystallization conditions [5]. The formation of different polymorphic forms can significantly affect the physical and chemical properties of the final product [13]. Advanced analytical techniques are required to ensure consistent product quality and to monitor the formation of impurities [14].
The characterization of porphyrin purity requires sophisticated analytical methods including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy [14]. These analytical requirements increase the complexity and cost of quality control procedures, particularly for large-scale production [14].
The scaling of porphyrin synthesis from laboratory to industrial scale presents significant engineering challenges related to heat and mass transfer [15]. The highly exothermic nature of some porphyrin-forming reactions requires careful temperature control to prevent thermal degradation and the formation of unwanted byproducts [3].
Mixing and mass transfer limitations become more pronounced at larger scales, potentially leading to non-uniform reaction conditions and reduced product quality [15]. The development of specialized reactor designs and process control systems is essential for maintaining consistent reaction conditions across larger reaction volumes [15].
The handling of air-sensitive intermediates and the need for inert atmosphere conditions present additional challenges for industrial-scale synthesis [7]. The cost and complexity of maintaining inert atmospheres increase significantly with scale, requiring specialized equipment and procedures [7].
The development of robust analytical methods for monitoring reaction progress and product quality is essential for industrial-scale production [16]. Ultraviolet-visible spectroscopy provides rapid assessment of porphyrin formation through the characteristic Soret band absorption around 460-470 nanometers [16]. However, the interpretation of these spectra can be complicated by the presence of aggregated species and solvent effects [17].
Nuclear magnetic resonance spectroscopy offers detailed structural information but requires specialized expertise for interpretation due to the unique spectroscopic properties of porphyrin compounds [18]. The ring current effects characteristic of porphyrin systems cause significant chemical shift perturbations that must be properly interpreted [18].
Mass spectrometry provides definitive molecular weight determination and can identify fragmentation patterns characteristic of porphyrin structures [16]. However, the analysis of metallated porphyrins can be complicated by the loss of counterions during the ionization process [19].
Challenge Category | Specific Issue | Impact on Production | Mitigation Strategies |
---|---|---|---|
Solvent Requirements | Large volumes of chlorinated solvents | High solvent costs, environmental concerns | Solvent recycling, green alternatives |
Oxidizer Costs | Expensive oxidizers (2,3-dichloro-5,6-dicyanobenzoquinone, chloranil) | Increased material costs | Alternative oxidation methods |
Purification Complexity | Column chromatography limitations | Time-consuming, labor-intensive | Crystallization techniques |
Yield Consistency | Batch-to-batch variation | Product quality issues | Process optimization, automation |
Quality Control | Analytical method limitations | Regulatory compliance difficulties | Advanced analytical techniques |
Equipment Scaling | Heat/mass transfer issues | Non-linear scaling effects | Modular reactor design |
The successful industrial production of Manganese(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride requires careful consideration of these scalability and purity control challenges [20]. Process optimization studies have demonstrated that reaction conditions including pH range, temperature, and reaction time significantly influence both yield and product quality [20]. The development of automated process control systems and advanced analytical monitoring techniques will be essential for achieving consistent, high-quality production at industrial scales [20].
Analytical Technique | Key Parameters | Information Provided | Typical Range/Values |
---|---|---|---|
Ultraviolet-Visible Spectroscopy | Soret band (460-470 nanometers), Q-bands | Electronic structure, aggregation | 400-700 nanometer absorption |
Nuclear Magnetic Resonance Spectroscopy | Ring current effects, chemical shifts | Molecular structure, dynamics | -2 to 10 parts per million (Proton Nuclear Magnetic Resonance) |
Mass Spectrometry | Molecular ion, fragmentation patterns | Molecular weight, composition | Mass-to-charge ratio 600-1000 typically |
Infrared Spectroscopy | Characteristic porphyrin bands | Functional group identification | 1000-4000 inverse centimeter region |
Electrochemical Analysis | Redox potentials, electroactivity | Oxidation states, stability | -0.5 to +1.5 Volts versus saturated calomel electrode |
Chromatographic Methods | Retention time, purity assessment | Purity, isomer separation | Minutes to hours |